5-Bromo-2-(3,3-difluoro-pyrrolidin-1-yl)-phenylamine 5-Bromo-2-(3,3-difluoro-pyrrolidin-1-yl)-phenylamine
Brand Name: Vulcanchem
CAS No.: 1644453-93-9
VCID: VC8080198
InChI: InChI=1S/C10H11BrF2N2/c11-7-1-2-9(8(14)5-7)15-4-3-10(12,13)6-15/h1-2,5H,3-4,6,14H2
SMILES: C1CN(CC1(F)F)C2=C(C=C(C=C2)Br)N
Molecular Formula: C10H11BrF2N2
Molecular Weight: 277.11 g/mol

5-Bromo-2-(3,3-difluoro-pyrrolidin-1-yl)-phenylamine

CAS No.: 1644453-93-9

Cat. No.: VC8080198

Molecular Formula: C10H11BrF2N2

Molecular Weight: 277.11 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-(3,3-difluoro-pyrrolidin-1-yl)-phenylamine - 1644453-93-9

Specification

CAS No. 1644453-93-9
Molecular Formula C10H11BrF2N2
Molecular Weight 277.11 g/mol
IUPAC Name 5-bromo-2-(3,3-difluoropyrrolidin-1-yl)aniline
Standard InChI InChI=1S/C10H11BrF2N2/c11-7-1-2-9(8(14)5-7)15-4-3-10(12,13)6-15/h1-2,5H,3-4,6,14H2
Standard InChI Key QRDDDIAKZGTYAS-UHFFFAOYSA-N
SMILES C1CN(CC1(F)F)C2=C(C=C(C=C2)Br)N
Canonical SMILES C1CN(CC1(F)F)C2=C(C=C(C=C2)Br)N

Introduction

Structural Characteristics and Synthetic Accessibility

Molecular Architecture

The compound’s scaffold combines a phenylamine backbone substituted at the 5-position with bromine and at the 2-position with a 3,3-difluoropyrrolidine group. This arrangement introduces steric and electronic effects critical for molecular recognition. The difluoropyrrolidine moiety adopts a rigid chair conformation due to geminal fluorine atoms, reducing entropic penalties during protein binding . Quantum mechanical calculations suggest that the C-F bond dipole moments (1.41 D) enhance electrostatic complementarity with hydrophobic pockets in BET bromodomains .

Synthetic Pathways

Industrial-scale synthesis employs a modular approach:

  • Buchwald-Hartwig Amination: Coupling 5-bromo-2-iodophenylamine with 3,3-difluoropyrrolidine using Pd(OAc)₂/XPhos catalysts (yield: 78–82%) .

  • Fluorination Optimization: Electrophilic fluorine incorporation via Selectfluor® in acetonitrile at 60°C achieves >95% diastereomeric excess .

  • Purification: Sequential chromatography (silica gel → reverse-phase C18) ensures >99% purity, as verified by HPLC-MS ([M+H]⁺ = 277.03) .

Table 1: Key Physicochemical Properties

PropertyValueMethod
Molecular Weight276.12 g/molHRMS
logP (pH 7.4)2.2 ± 0.1Chromatographic logD
Aqueous Solubility85 μMCLND Assay
Thermodynamic Solubility32 mg/mLshake-flask (pH 6.8)

Biological Activity and Target Engagement

BET Bromodomain Inhibition

In comparative studies, the compound exhibits 63-fold selectivity for BRD4 BD1 over BD2 (BRD4 BD1 pIC₅₀: 8.0 vs BD2: 6.2) . Molecular dynamics simulations reveal that the difluoropyrrolidine group stabilizes a gauche+ conformation of His437 in BD1, creating a hydrogen-bond network with Asp144 (distance: 2.8 Å) . This interaction is absent in BD2 due to divergent residue orientations (Figure 1).

Kinase Modulation

The bromophenylamine core demonstrates cross-reactivity with FLT3 kinase (IC₅₀: 72 nM), a target in acute myeloid leukemia. Competitive binding assays show displacement of ATP by 92% at 100 nM concentrations, suggesting Type I inhibition .

Table 2: Selectivity Profiling Across Targets

TargetpIC₅₀/IC₅₀Assay Type
BRD4 BD18.0TR-FRET
BRD4 BD26.2TR-FRET
FLT372 nMADP-Glo™
hWB MCP-1 Reduction1.2 μMWhole-blood cytokine

Structure-Activity Relationship Insights

Systematic modifications to the pyrrolidine substituents reveal critical determinants of activity:

  • Fluorine Substitution: Removing fluorine atoms decreases BRD4 BD1 binding 10-fold (ΔΔG = +2.3 kcal/mol) .

  • Pyrrolidine Configuration: (S)-enantiomers show 3-fold higher potency than (R)-counterparts due to optimized Van der Waals contacts with Leu92 .

  • Aromatic Substitutions: 5-Bromo > 5-Cl in maintaining π-stacking with Trp81 (distance: 3.5 Å vs 4.1 Å) .

Preclinical Development Considerations

Pharmacokinetic Profile

In rodent models, the compound demonstrates:

  • Oral Bioavailability: 58% (Cmax = 1.4 μM at 10 mg/kg)

  • Half-life: 4.2 hours (iv), 6.8 hours (po)

  • CNS Penetration: Kp,uu = 0.33, indicating moderate blood-brain barrier crossing .

Toxicity Screening

No observable adverse effects (NOAEL) occur at 50 mg/kg/day over 14 days. Off-target screening (Eurofins CEREP panel) shows >100-fold selectivity over 95% of tested receptors .

Computational Modeling and Design

Free Energy Perturbation (FEP)

FEP simulations predict that replacing bromine with cyano groups improves BD1 selectivity by 1.8 kcal/mol, primarily through enhanced water displacement entropy .

Machine Learning Optimization

Random Forest models trained on 2,346 BET inhibitors identify three critical descriptors for activity:

  • Polar surface area (PSA) < 90 Ų

  • Number of aromatic rings = 3

  • Fluorine count ≥ 2 .

Future Directions and Clinical Translation

Ongoing phase 0 studies utilize CRISPR-engineered BD1/BD2 isogenic cell lines to validate on-target effects. Parallel efforts explore prodrug formulations (e.g., phosphonooxymethyl derivatives) to enhance aqueous solubility for intravenous delivery.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator